![molecular formula C13H8Cl2N2O B13814921 4,6-dichloro-2-phenyl-1,3-benzoxazol-5-amine](/img/structure/B13814921.png)
4,6-dichloro-2-phenyl-1,3-benzoxazol-5-amine
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Overview
Description
4,6-Dichloro-2-phenyl-1,3-benzoxazol-5-amine is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2-phenyl-1,3-benzoxazol-5-amine typically involves the cyclization of 2-aminophenol derivatives with appropriate reagents. One common method includes the reaction of 2-aminophenol with 2-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired benzoxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as nano-ZnO and solvents like DMF (dimethylformamide) are often employed to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-phenyl-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
4,6-Dichloro-2-phenyl-1,3-benzoxazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of optical brighteners and dyes
Mechanism of Action
The mechanism of action of 4,6-dichloro-2-phenyl-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound with a simpler structure.
Benzimidazole: Similar structure but with nitrogen replacing oxygen.
Benzothiazole: Similar structure but with sulfur replacing oxygen.
Uniqueness
4,6-Dichloro-2-phenyl-1,3-benzoxazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential for further functionalization, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C13H8Cl2N2O |
---|---|
Molecular Weight |
279.12 g/mol |
IUPAC Name |
4,6-dichloro-2-phenyl-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C13H8Cl2N2O/c14-8-6-9-12(10(15)11(8)16)17-13(18-9)7-4-2-1-3-5-7/h1-6H,16H2 |
InChI Key |
XGOVGENJCWQWOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C(C=C3O2)Cl)N)Cl |
Origin of Product |
United States |
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